![molecular formula C17H20N2O4S2 B2839036 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide CAS No. 941899-38-3](/img/structure/B2839036.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
- Research Context: A study focused on the synthesis of new thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, and their potential antimycobacterial effects.
- Key Findings: Certain compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Ghorab et al., 2017).
Inhibitor of Cyclooxygenase-2 (COX-2)
- Research Context: Investigation of benzenesulfonamide derivatives for their abilities to inhibit COX-2, a key enzyme involved in inflammation.
- Key Findings: Introduction of a fluorine atom to these compounds preserved COX-2 potency and increased selectivity, leading to the development of a potent and selective COX-2 inhibitor for rheumatoid arthritis and pain management (Hashimoto et al., 2002).
Antioxidant Activity in Lubricating Oils
- Research Context: Synthesis of novel compounds for use as antioxidants and corrosion inhibitors in lubricating oils.
- Key Findings: Specific derivatives demonstrated high antioxidant activity, suggesting their application in enhancing the performance and longevity of lubricating oils (Habib et al., 2014).
Antitumor Activity and Molecular Docking
- Research Context: Development of sulfonamide-Schiff’s bases and their derivatives to explore potential antitumor activities.
- Key Findings: Some compounds showed significant cytotoxic effects against specific cancer cell lines, suggesting their potential as cancer therapeutics (Kamel et al., 2010).
Inhibitors of Kynurenine 3-Hydroxylase
- Research Context: Synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a target for neurological disorders.
- Key Findings: Certain compounds were identified as high-affinity inhibitors, suggesting their potential in the study of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Generation of Benzosultams
- Research Context: Exploring the generation of benzosultams, a class of organic compounds, under visible light.
- Key Findings: Efficient room-temperature transformation of 2-ethynylbenzenesulfonamides into benzosultams, indicating potential synthetic applications (Xiang et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
This interaction could potentially inhibit the activity of CDK2, thereby affecting cell proliferation .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation and proliferation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Given its target, it is likely to affect cell proliferation and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-14-7-9-17(10-8-14)25(22,23)18-15-5-3-6-16(13-15)19-11-4-12-24(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYPZAOVJXZLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.